![molecular formula C8H9ClF3N3O2 B2441803 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride CAS No. 2172053-56-2](/img/structure/B2441803.png)

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

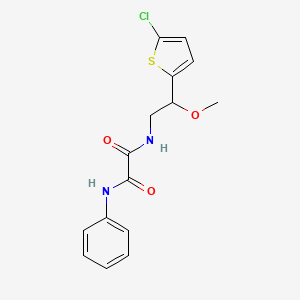

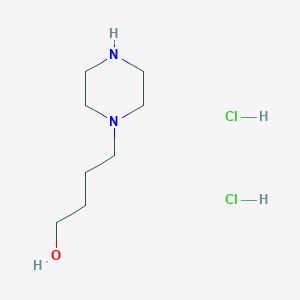

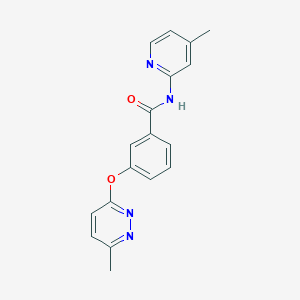

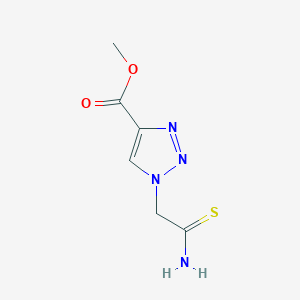

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClF3N4 . It is a derivative of imidazo[1,5-a]pyrazine-1-carboxylic acid and contains a 3-(trifluoromethyl) group .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH value is regulated to 6, and impurities are removed to obtain an intermediate product . This intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride under stirring . After heating and adding methanesulfonic acid into the mixed reaction solution, the mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain another intermediate . Finally, palladium/carbon and an ethanol solution of the intermediate are added under the protection of nitrogen in a high-pressure kettle . After reaction, filtering, washing, and concentrating, the residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the final product .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,5-a]pyrazine ring, which is a heterocyclic ring containing two nitrogen atoms . The compound also contains a 3-(trifluoromethyl) group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one hydrogen atom .

Chemical Reactions Analysis

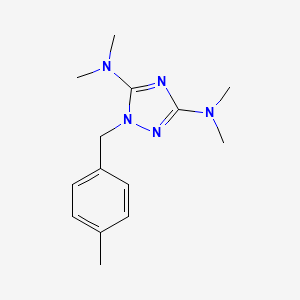

The chemical reactions involved in the synthesis of this compound include addition–elimination mechanisms . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the intermediate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis Techniques: The compound has been synthesized using various techniques, such as reductive amination, chlorination, and cyclization. Teng Da-wei (2012) explored the synthesis of related compounds, examining the effects of solvent and base on the cyclization reaction to optimize reaction conditions (Teng Da-wei, 2012).

- Derivative Formation: A study by Ishak Bildirici et al. (2007) involved the synthesis of derivatives from related compounds, highlighting the role of such chemical processes in creating novel compounds with potential applications (Ishak Bildirici, A. Şener, İ. Tozlu, 2007).

Chemical Properties and Applications

- Fluorescence Properties: A key finding in the study by Yan‐Chao Wu et al. (2006) is that trifluoromethylated compounds can exhibit novel fluorescent properties, making them potential candidates for applications in fluorescence-based technologies (Yan‐Chao Wu, Yong-Jun Chen, Hui-jing Li, Xiao-mao Zou, Fang-zhong Hu, Hua-zheng Yang, 2006).

- Antimicrobial Activity: B. Jyothi and N. Madhavi (2019) reported the antimicrobial activities of compounds synthesized from related chemical structures, indicating potential for use in antimicrobial applications (B. Jyothi, N. Madhavi, 2019).

Industrial and Pharmaceutical Research

- Process Development: M. Baenziger et al. (2017) described the scale-up process of a multicomponent reaction to produce compounds with a similar scaffold, underscoring the industrial relevance of these chemical structures (M. Baenziger, Estelle Durantie, C. Mathes, 2017).

- Potential Anticancer Activity: A study by Khaled R. A. Abdellatif et al. (2014) investigated the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, a related compound class, suggesting the potential for similar compounds in cancer research (Khaled R. A. Abdellatif, Eman K. A. Abdelall, M. Abdelgawad, R. Ahmed, R. B. Bakr, 2014).

Miscellaneous Applications

- NMR Spectroscopy Applications: Brian G. Jones et al. (1996) explored the use of trifluoromethylazoles, including compounds with similar structures, for measuring pH in biological media using 19F NMR spectroscopy (Brian G. Jones, S. Branch, A. Thompson, M. Threadgill, 1996).

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2.ClH/c9-8(10,11)7-13-5(6(15)16)4-3-12-1-2-14(4)7;/h12H,1-3H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHALQUQBRCBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=C2C(F)(F)F)C(=O)O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2441722.png)

![Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2441733.png)

![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2441740.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2441743.png)